2-{4-[2-Acetylamino-3-(4-carboxymethoxy-3-hydroxy-phenyl)-propionylamino]-butoxy}-6-hydroxy-benzoic acid methyl ester
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Overview
Description
2-{4-[2-Acetylamino-3-(4-carboxymethoxy-3-hydroxy-phenyl)-propionylamino]-butoxy}-6-hydroxy-benzoic acid methyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its intricate structure, which includes multiple functional groups such as acetylamino, carboxymethoxy, hydroxy, and benzoic acid methyl ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[2-Acetylamino-3-(4-carboxymethoxy-3-hydroxy-phenyl)-propionylamino]-butoxy}-6-hydroxy-benzoic acid methyl ester involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the acetylamino group: This step involves the acetylation of an amino group using acetic anhydride under acidic conditions.
Introduction of the carboxymethoxy group: This is achieved through the esterification of a carboxylic acid with methanol in the presence of a strong acid catalyst.
Coupling reactions: The intermediate compounds are coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:
Continuous flow reactors: To ensure consistent reaction conditions and improve scalability.
Automated synthesis: To reduce human error and increase efficiency.
Purification techniques: Such as recrystallization, chromatography, and distillation to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-{4-[2-Acetylamino-3-(4-carboxymethoxy-3-hydroxy-phenyl)-propionylamino]-butoxy}-6-hydroxy-benzoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The acetylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new substituted derivatives.
Scientific Research Applications
2-{4-[2-Acetylamino-3-(4-carboxymethoxy-3-hydroxy-phenyl)-propionylamino]-butoxy}-6-hydroxy-benzoic acid methyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{4-[2-Acetylamino-3-(4-carboxymethoxy-3-hydroxy-phenyl)-propionylamino]-butoxy}-6-hydroxy-benzoic acid methyl ester involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. For example, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[2-Acetylamino-3-(4-hydroxy-phenyl)-propionylamino]-butoxy}-6-hydroxy-benzoic acid methyl ester
- 2-{4-[2-Acetylamino-3-(4-carboxymethoxy-phenyl)-propionylamino]-butoxy}-6-hydroxy-benzoic acid methyl ester
Uniqueness
The unique combination of functional groups in 2-{4-[2-Acetylamino-3-(4-carboxymethoxy-3-hydroxy-phenyl)-propionylamino]-butoxy}-6-hydroxy-benzoic acid methyl ester provides it with distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C25H30N2O10 |
---|---|
Molecular Weight |
518.5 g/mol |
IUPAC Name |
2-[4-[(2S)-2-acetamido-3-[4-(3-hydroxy-2-methoxycarbonylphenoxy)butylamino]-3-oxopropyl]-2-hydroxyphenoxy]acetic acid |
InChI |
InChI=1S/C25H30N2O10/c1-15(28)27-17(12-16-8-9-20(19(30)13-16)37-14-22(31)32)24(33)26-10-3-4-11-36-21-7-5-6-18(29)23(21)25(34)35-2/h5-9,13,17,29-30H,3-4,10-12,14H2,1-2H3,(H,26,33)(H,27,28)(H,31,32)/t17-/m0/s1 |
InChI Key |
QEANZBIJPCAREV-KRWDZBQOSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC(=C(C=C1)OCC(=O)O)O)C(=O)NCCCCOC2=CC=CC(=C2C(=O)OC)O |
Canonical SMILES |
CC(=O)NC(CC1=CC(=C(C=C1)OCC(=O)O)O)C(=O)NCCCCOC2=CC=CC(=C2C(=O)OC)O |
Origin of Product |
United States |
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